Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride
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Overview
Description
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride is a chemical compound with the molecular formula C₁₂H₁₆ClF₁₃N₂O₂S . This compound is known for its unique structure, which includes a tridecafluorohexyl group, making it a fluorinated compound. Fluorinated compounds are often used in various industrial and scientific applications due to their stability and unique chemical properties.
Preparation Methods
The synthesis of Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride typically involves multiple steps. The synthetic route generally starts with the preparation of the tridecafluorohexyl group, which is then attached to a sulphonyl group. This intermediate is then reacted with a propylammonium chloride derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: The sulphonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent due to its fluorinated nature.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride involves its interaction with specific molecular targets. The fluorinated group enhances its stability and allows it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride can be compared with other fluorinated ammonium compounds. Similar compounds include:
- Trimethyl-3-(((trifluoromethyl)sulphonyl)amino)propylammonium chloride
- Trimethyl-3-(((pentafluoroethyl)sulphonyl)amino)propylammonium chloride
These compounds share similar structural features but differ in the length and degree of fluorination of the alkyl chain. The unique properties of this compound, such as its higher degree of fluorination, make it particularly useful in applications requiring high stability and hydrophobicity .
Properties
CAS No. |
52166-82-2 |
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Molecular Formula |
C12H16F13N2O2S.Cl C12H16ClF13N2O2S |
Molecular Weight |
534.77 g/mol |
IUPAC Name |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C12H16F13N2O2S.ClH/c1-27(2,3)6-4-5-26-30(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23;/h26H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RMPHRYCBGYJIDS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-] |
Origin of Product |
United States |
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